![molecular formula C21H23N3O3S B2464620 8-[(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline CAS No. 2199426-86-1](/img/structure/B2464620.png)

8-[(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

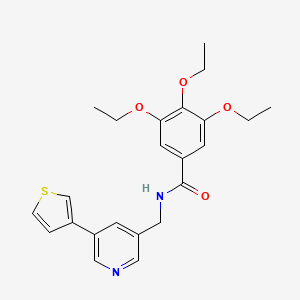

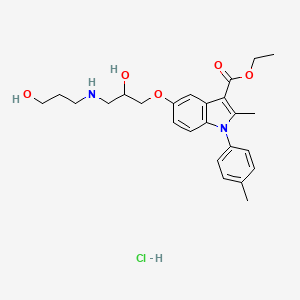

8-[(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as JNJ-63623872 and belongs to the class of quinoline derivatives.

Applications De Recherche Scientifique

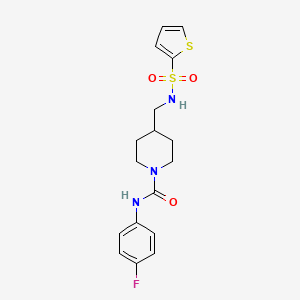

Antibacterial Activity

A series of compounds including 8-substituted quinolines with novel tetracyclic structures were synthesized and evaluated for their antibacterial activity. The study found that the antibacterial efficacy of these compounds was influenced by the nature of the substituents at the 8-position. Specifically, derivatives with piperazinyl and pyrrolidinyl groups demonstrated potent activity against both Gram-positive and Gram-negative bacteria. This highlights the potential of such quinoline derivatives in developing new antibacterial agents, particularly against resistant strains of bacteria (Taguchi et al., 1992).

Chemical Characterization and Analysis

In the realm of synthetic cannabinoid receptor agonists (SCRAs), quinoline derivatives have been extensively characterized, demonstrating the chemical diversity and complexity of these compounds. The study provides analytical profiles that could aid forensic and clinical investigations related to new psychoactive substances (NPS), showcasing the role of quinoline structures in the development of SCRAs (Brandt et al., 2020).

Thermochemistry of Heterocyclic Compounds

The thermochemistry of adducts of tin(IV) chloride with various heterocyclic bases, including quinoline, was investigated to understand the enthalpic properties of these compounds. This study provides insights into the basicity and stability of these adducts, which could be beneficial for designing new materials with specific thermal properties (Dunstan, 2003).

Synthesis of Biological Active Derivatives

Research into 8-quinolinol derivatives has shown their potential in synthesizing biologically active compounds with applications as bactericides, fungicides, and bioregulators. The pharmacological interest in the quinoline moiety is due to its significant biological and pesticidal activity, underlining the importance of quinoline structures in medicinal chemistry and pharmaceutical development (Hafez et al., 1994).

Anticoagulant Properties

MD 805, a quinoline derivative, was evaluated as an anticoagulant in hemodialysis patients, showing promising results in preventing platelet activation without the side effects observed with heparin. This suggests the potential of quinoline derivatives in developing safer anticoagulation therapies for patients undergoing hemodialysis (Matsuo et al., 1986).

Mécanisme D'action

Target of Action

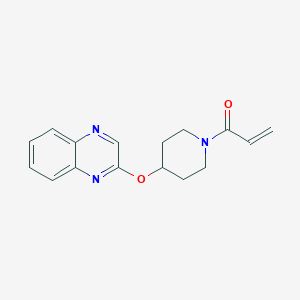

The primary target of this compound is the H+/K±ATPase enzyme , also known as the proton pump . This enzyme plays a crucial role in the secretion of gastric acid in the stomach .

Mode of Action

The compound acts as a potent proton pump inhibitor . After oral administration, it selectively enters the gastric parietal cells and is converted into an active metabolite . This metabolite forms a covalent bond with the sulfhydryl group on the H+/K±ATPase enzyme, irreversibly inhibiting the enzyme . This results in the suppression of gastric acid secretion .

Biochemical Pathways

The inhibition of the proton pump disrupts the final step in the production of gastric acid, which is the exchange of H+ ions with K+ ions . This affects the overall acidity of the stomach, leading to a decrease in gastric acidity .

Pharmacokinetics

It is known that the compound is administered orally .

Result of Action

The result of the compound’s action is a significant reduction in gastric acid secretion . This can help in the treatment of conditions such as gastric ulcers, gastritis, gastroesophageal reflux disease, and infections with Helicobacter pylori .

Propriétés

IUPAC Name |

8-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S/c1-16-5-3-12-23-21(16)27-15-17-9-13-24(14-10-17)28(25,26)19-8-2-6-18-7-4-11-22-20(18)19/h2-8,11-12,17H,9-10,13-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPHFRHAFNNDLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)OCC2CCN(CC2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-2-(((S)-7-acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)-4-(methylthio)butanoic acid](/img/structure/B2464540.png)

![1-[(4-Bromophenyl)(pyridin-2-yl)methyl]piperazine](/img/structure/B2464547.png)

![2-((2,5-dimethylbenzyl)thio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2464548.png)

![1-(3,4-Dimethoxybenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2464549.png)

![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2464552.png)